An In-Depth Technical Guide to the Chemical Properties of 2-Cyanobenzenesulfonamide
An In-Depth Technical Guide to the Chemical Properties of 2-Cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2-cyanobenzenesulfonamide, a versatile building block with potential applications in medicinal chemistry and organic synthesis. Drawing upon established principles of sulfonamide chemistry and spectroscopic analysis, this document offers insights into its synthesis, reactivity, and physicochemical characteristics. While specific experimental data for this compound is not extensively available in the literature, this guide consolidates general knowledge and provides predicted data to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
2-Cyanobenzenesulfonamide possesses a benzenesulfonamide core with a nitrile group at the ortho position. This unique substitution pattern influences its electronic properties, reactivity, and potential biological activity.
Table 1: Physicochemical Properties of 2-Cyanobenzenesulfonamide
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆N₂O₂S | Calculated |
| Molecular Weight | 182.20 g/mol | Calculated |
| CAS Number | 73542-86-6 | [1] |
| Appearance | Solid (predicted) | General knowledge of sulfonamides |
| Melting Point | 160-164 °C | [2] |
| pKa | ~10 | Estimated based on benzenesulfonamide (pKa ~10.1)[3] and the electron-withdrawing nature of the ortho-cyano group. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as acetone, acetonitrile, and methanol. | General solubility trends of sulfonamides.[1][4][5] |
Synthesis of 2-Cyanobenzenesulfonamide
The synthesis of 2-cyanobenzenesulfonamide can be readily achieved from its corresponding sulfonyl chloride, 2-cyanobenzenesulfonyl chloride. This reaction is a standard method for the formation of primary sulfonamides.[6][7][8]
Proposed Synthetic Protocol
This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides and has not been specifically optimized for 2-cyanobenzenesulfonamide.
Reaction Scheme:
Caption: Synthesis of 2-Cyanobenzenesulfonamide.
Materials:
-
2-Cyanobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine
Procedure:
-
Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-cyanobenzenesulfonamide as a solid.
Causality behind Experimental Choices: The use of an excess of ammonia drives the reaction to completion. The reaction is performed at a low initial temperature to control the exothermicity of the reaction. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve the starting material. The aqueous workup is necessary to remove excess ammonia and ammonium salts.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum of 2-cyanobenzenesulfonamide in a solvent like DMSO-d₆ is expected to show a complex multiplet for the aromatic protons and a broad singlet for the sulfonamide protons. The ortho-cyano group will influence the chemical shifts of the adjacent aromatic protons.
Predicted 1H NMR (DMSO-d₆, 400 MHz):
-
δ 7.9-8.1 (m, 2H): Aromatic protons ortho and para to the sulfonamide group.
-
δ 7.6-7.8 (m, 2H): Aromatic protons meta to the sulfonamide group.
-
δ 7.4 (br s, 2H): SO₂NH₂ protons.
Note: The exact chemical shifts and coupling patterns will be highly dependent on the solvent and the specific conformation of the molecule.
13C NMR Spectroscopy
The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted 13C NMR (DMSO-d₆, 100 MHz):
-
δ 140-145: Quaternary carbon attached to the sulfonyl group.
-
δ 130-135: Aromatic CH carbons.
-
δ 115-120: Quaternary carbon of the nitrile group and the aromatic carbon attached to it.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the sulfonamide and nitrile functional groups.
Predicted Characteristic IR Bands (KBr, cm⁻¹):
-
3350-3250 (two bands): N-H stretching vibrations of the primary sulfonamide.[9][10][11]
-
2230-2210: C≡N stretching vibration of the nitrile group.
-
1350-1310 and 1160-1120: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively.[9][10][11]
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for benzenesulfonamides.
Predicted Fragmentation Pattern (EI-MS):
-
m/z 182: Molecular ion [M]⁺.
-
m/z 90: Further fragmentation of the [M-SO₂]⁺ ion.[15]
Chemical Reactivity
The reactivity of 2-cyanobenzenesulfonamide is governed by the interplay of the sulfonamide and the ortho-cyano group.
Caption: Key reactivity sites of 2-Cyanobenzenesulfonamide.
-
Sulfonamide Group: The sulfonamide protons are acidic and can be deprotonated with a base. The resulting anion can undergo N-alkylation or N-arylation. The sulfonamide group is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.[3]
-
Nitrile Group: The cyano group can undergo hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[16][17][18][19] The ortho-position of the bulky sulfonamide group may sterically hinder some reactions at the nitrile.
-
Aromatic Ring: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the cyano group is also deactivating and meta-directing. The combination of these two groups will make the aromatic ring less reactive towards electrophiles.
Applications in Research and Drug Development
While specific applications of 2-cyanobenzenesulfonamide are not widely reported, its structural motifs suggest several potential uses:
-
Building Block in Organic Synthesis: The presence of two reactive functional groups, the sulfonamide and the nitrile, makes it a potentially useful building block for the synthesis of more complex molecules, including heterocyclic compounds.
-
Medicinal Chemistry Scaffold: The benzenesulfonamide core is a well-established pharmacophore found in numerous drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[20][21] The introduction of a cyano group can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability, making it an interesting scaffold for lead optimization in drug discovery programs. The cyano group can also act as a key interaction point with biological targets.
Safety and Handling
Based on safety data for related compounds, 2-cyanobenzenesulfonamide should be handled with care in a well-ventilated area.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
References
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2-Cyanobenzenesulfonamide 73542-86-6. Sigma-Aldrich.
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Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
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Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.
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Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
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Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
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Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
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[Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. PubMed.
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Benzenesulfonamide. ChemicalBook.
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The pKa values of the sulfonamides studied. ResearchGate.
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Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate.
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INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. PubMed.
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FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate.
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1H NMR and 13C NMR of the prepared compounds. ResearchGate.
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Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B.
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Reactivity of Nitriles. Chemistry LibreTexts.
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.
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Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.
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Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.
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1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
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Synthesis and Reactions of Nitriles. Chad's Prep.
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
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Preparation and Reactivity of Nitriles. YouTube.
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Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs. Benchchem.
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